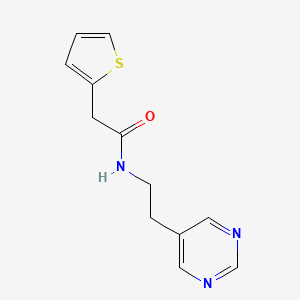
methyl 3-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring made up of three nitrogen atoms and two carbon atoms . They are known for their stability and are often used in various fields of chemistry due to their excellent properties . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an R group. It is often used in organic synthesis due to its ability to act as a good leaving group .
Synthesis Analysis
2H-1,2,3-Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The sulfonyl group can be introduced into a molecule through various methods, one of which involves the use of methanesulfonyl chloride .Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis
Triazoles can undergo various reactions. For example, they can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . They can also react with alkyl halides in the presence of K2CO3 in DMF to produce the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .Physical And Chemical Properties Analysis
1,2,3-Triazoles are known for their stability. They are unsaturated, π-excessive, five-membered heterocycles with a 6π delocalized electron ring system, which gives them an aromatic character .Aplicaciones Científicas De Investigación
Anti-inflammatory Agents
Research has focused on synthesizing novel molecules with potential anti-inflammatory properties. For example, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to the compound , was synthesized as part of a research program targeting anti-inflammatory agents, indicating the potential of similar structures in drug development for inflammation-related conditions (G. P. Moloney, 2001).
Anticancer Activity
Studies have also explored the synthesis and evaluation of sulfur heterocyclic thiophene derivatives, containing 1,2,3-triazole and pyridine moieties, for their potential as anticancer agents. For example, a study presented a novel compound that exhibited notable cytotoxicity against breast cancer cells, highlighting the relevance of sulfur-containing heterocyclic compounds in the development of new anticancer drugs (S. Murugavel et al., 2019).
Drug Delivery Systems
There is ongoing research into the use of specific compounds for drug delivery mechanisms. A study involving the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage demonstrated the potential of complex chemical structures for targeted drug delivery, suggesting that similar molecular frameworks could be applied to enhance the delivery of therapeutic agents (J. Mattsson et al., 2010).
Synthesis and Characterization of Heterocyclic Compounds
Research on the synthesis and characterization of heterocyclic compounds, including pyrroles and pyrimidines, has been significant. These studies focus on the chemical synthesis techniques and the potential biological activities of these compounds, indicating a broad interest in exploring the applications of heterocyclic chemistries in pharmaceutical and material sciences (T. Miura et al., 2013).
Mecanismo De Acción
Target of Action
Triazole compounds, which are a key component of this molecule, are known to bind with a variety of enzymes and receptors in the biological system . This suggests that the compound could potentially interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
It is known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities , suggesting that they could potentially affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The synthesis of triazole compounds often involves reactions with various solvents , which could potentially affect their pharmacokinetic properties. The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of functional groups that could facilitate or hinder its absorption and distribution.
Result of Action
Given the potential for triazole compounds to interact with various enzymes and receptors , the compound could potentially induce a range of molecular and cellular effects, depending on its specific targets.
Direcciones Futuras
1,2,3-Triazoles are intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes. Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Propiedades
IUPAC Name |
methyl 3-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-20-12(17)11-10(3-7-21-11)22(18,19)15-6-2-9(8-15)16-13-4-5-14-16/h3-5,7,9H,2,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIPCENRZUMEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

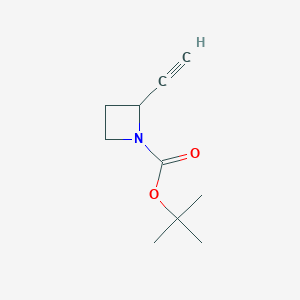
![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)
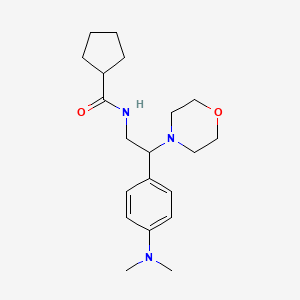
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)
![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)

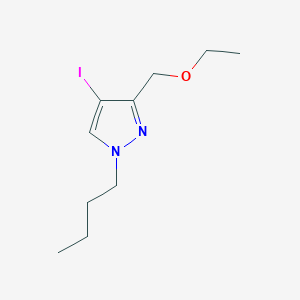
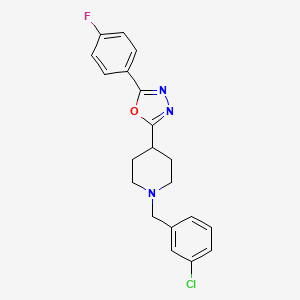
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)
